[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol
Description
Contextualization of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol within Aromatic Fluorinated Compounds
This compound is a substituted aromatic alcohol. It belongs to the family of fluorinated aromatic compounds, which are widely utilized in pharmaceuticals and agrochemicals. The presence of a fluorine atom on the benzene (B151609) ring is a key feature, placing it in a category of molecules where this halogen is used to modulate electronic properties and metabolic stability. As a benzylic alcohol, its chemical behavior is also defined by the reactivity of the hydroxyl group attached to the carbon adjacent to the aromatic ring.
Overview of Benzylic Alcohols as Versatile Chemical Intermediates
Benzylic alcohols are highly versatile intermediates in organic synthesis. The hydroxyl group can be readily converted into a variety of other functional groups. For instance, benzylic alcohols can be oxidized to form the corresponding benzaldehydes or benzoic acids. They can also undergo esterification reactions with carboxylic acids to form benzyl (B1604629) esters, which are useful as protecting groups in multi-step syntheses because they can be removed under mild conditions. Furthermore, the benzylic hydroxyl group can be substituted by halogens or other nucleophiles, often proceeding through a stabilized benzylic carbocation intermediate, especially under acidic conditions. This reactivity makes them valuable starting materials for a wide range of more complex molecules.
Structural Features of this compound and its Chemical Relevance
The chemical identity of this compound is defined by three key structural features on the phenyl ring: a benzylic alcohol group at position 1, a fluorine atom at position 2, and an isopropoxy group at position 4.
Benzylic Alcohol: This functional group is the primary site of reactivity, allowing for oxidation, esterification, and substitution reactions.
Ortho-Fluoro Group: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can increase the acidity of the benzylic proton and influence the stability of potential cationic intermediates. Intramolecular hydrogen bonding between the fluorine and the hydroxyl group's hydrogen is possible, which can affect the conformation and reactivity of the alcohol. cas.cnrsc.org
The interplay of these electronic and steric effects makes this compound a potentially valuable building block for synthesizing more complex molecules with precisely controlled properties.
Below are the key chemical identifiers and properties for this compound.
| Property | Value |
| CAS Number | 1997513-12-8 |
| Molecular Formula | C10H13FO2 |
| Molecular Weight | 184.21 g/mol |
Properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWIBLSBUUVHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Propan 2 Yloxy Phenyl Methanol and Analogous Structures
Strategies for Constructing the Fluorinated Phenyl Moiety
The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of molecules like [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol. Two principal strategies are employed: direct fluorination of a pre-formed aromatic ring and the use of pre-fluorinated starting materials.
Regioselective Fluorination of Aromatic Precursors
Direct fluorination of an aromatic precursor is a powerful method for creating C-F bonds. This approach typically involves electrophilic fluorination, where an electron-rich aromatic ring attacks an electrophilic fluorine source. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Modern electrophilic fluorinating reagents have made this process more feasible and safer than using elemental fluorine. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose. mdpi.com For instance, starting with a phenol (B47542) derivative, the hydroxyl group's strong ortho-, para-directing effect can be leveraged to guide the fluorine atom to the desired position. However, achieving high regioselectivity can be challenging due to the potential for multiple products. Catalytic methods, including those using transition metals or organocatalysts, have been developed to enhance selectivity in asymmetric fluorination processes. mdpi.comresearchgate.net
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, easier to handle than gaseous reagents. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly effective, versatile, and relatively safe electrophilic fluorinating agent. nih.gov |
Synthesis via Pre-functionalized Fluorinated Building Blocks
A more common and often more efficient strategy involves the use of commercially available or readily synthesized building blocks that already contain the fluoro-aromatic core. rsc.org This approach circumvents the challenges of regioselective fluorination by starting with a molecule where the fluorine atom is already correctly positioned. The subsequent chemical transformations are then performed on other functional groups of the molecule. olemiss.edu
For the synthesis of this compound, a logical starting material would be a compound like 2-fluoro-4-hydroxybenzaldehyde (B1296990) or 2-fluoro-4-bromophenol. These precursors simplify the synthetic route significantly. For example, starting with 2-fluoro-4-hydroxybenzaldehyde, the subsequent steps would involve forming the ether linkage at the 4-position hydroxyl group and reducing the aldehyde to the required benzyl (B1604629) alcohol. This strategy offers superior control over the final product's structure.
Table 2: Potential Pre-functionalized Building Blocks
| Starting Material | Subsequent Steps Required |
|---|---|
| 2-Fluoro-4-hydroxybenzaldehyde | 1. Etherification of the phenol. 2. Reduction of the aldehyde. |
| 2-Fluoro-4-bromophenol | 1. Etherification of the phenol. 2. Metal-halogen exchange followed by formylation. 3. Reduction of the aldehyde. |
Formation of the Isopropoxy Ether Linkage
The creation of the aryl-alkyl ether bond is the second critical transformation. Several established methods exist for this purpose, each with distinct advantages and reaction conditions.
Dehydrative Etherification Methodologies
Dehydrative etherification involves the direct reaction of an alcohol (in this case, a fluorinated phenol derivative) with a second alcohol (isopropanol), typically under acidic conditions, to produce an ether and water. masterorganicchemistry.com While effective for producing some symmetrical ethers from primary alcohols, this method is less straightforward for secondary alcohols like isopropanol (B130326) due to competing elimination reactions that form alkenes (propene). masterorganicchemistry.comstackexchange.com Specialized catalytic systems, such as those using nanoporous aluminosilicates, have been developed to promote dehydrative etherification and improve yields for more complex substrates. scispace.com Organohalides can also serve as effective catalysts for these reactions, facilitating O-alkylation between two different alcohols. rsc.orgresearchgate.net
Nucleophilic Substitution Approaches for Alkoxy Group Installation
The most widely used method for synthesizing aryl-alkyl ethers is the Williamson ether synthesis. wikipedia.org This reaction is a classic example of nucleophilic substitution, proceeding via an SN2 mechanism. masterorganicchemistry.com The process involves two main steps:
Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a highly nucleophilic phenoxide ion.
Substitution: The phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) or an alkyl sulfonate (e.g., isopropyl tosylate). This displaces the leaving group and forms the desired ether linkage. masterorganicchemistry.com
A primary challenge with this method is the potential for a competing E2 elimination reaction, especially when using secondary alkyl halides like 2-bromopropane. wikipedia.org The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the ether. Reaction conditions, such as temperature and solvent choice, must be carefully controlled to maximize the yield of the desired substitution product.
Catalytic Systems for Ether Synthesis
To overcome the limitations of traditional methods and improve reaction efficiency, various catalytic systems have been developed.
Phase-Transfer Catalysts: In the Williamson synthesis, if the phenoxide salt has low solubility in the organic solvent containing the alkyl halide, a phase-transfer catalyst can be employed. wikipedia.org Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) facilitate the transport of the alkoxide anion from the solid or aqueous phase into the organic phase, thereby accelerating the reaction rate. wikipedia.org
Acid Catalysis: Acid-catalyzed ether synthesis can be an alternative, particularly when reacting an alcohol with an alkene. fiveable.me In the context of analogous structures, a tertiary alcohol can be protonated to form a stable carbocation, which is then attacked by another alcohol acting as a weak nucleophile in an SN1-type reaction. youtube.com
Homogeneous Catalysis: A catalytic version of the Williamson ether synthesis (CWES) has been developed for industrial applications. acs.org This process can operate at high temperatures and allows the use of weaker, less expensive alkylating agents like alcohols or esters, avoiding the production of salt byproducts. acs.org
Table 3: Comparison of Ether Synthesis Methodologies
| Method | Reagents | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Base, Alkyl Halide | SN2 | Widely applicable, reliable. wikipedia.org | Competes with E2 elimination for 2°/3° halides, produces salt waste. wikipedia.org |
| Dehydrative Etherification | Phenol, Alcohol, Acid/Catalyst | Dehydration | Atom-economical (water is the only byproduct). scispace.com | Harsh conditions, risk of elimination side reactions. stackexchange.com |
| Catalytic Williamson Ether Synthesis (CWES) | Phenol, Weak Alkylating Agent, Catalyst | Catalytic Cycle | Uses cheaper reagents, "greener" process. acs.org | Requires high temperatures. acs.org |
Synthesis of the Benzylic Alcohol Functional Group
The creation of the benzylic alcohol moiety is a critical step in the synthesis of this compound. Key methods include the reduction of carbonyl precursors and the addition of organometallic reagents.
Reduction of Corresponding Aldehyde or Carboxylic Acid Derivatives
A primary and straightforward method for synthesizing this compound is the reduction of its corresponding aldehyde, 2-Fluoro-4-(propan-2-yloxy)benzaldehyde. This transformation is a staple in organic synthesis, where the carbonyl group of the aldehyde is converted to a primary alcohol. smolecule.com
Commonly employed reducing agents for this purpose are metal hydrides, which are valued for their efficiency and selectivity.
Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) | NaBH₄ | Methanol or ethanol, room temp. | Mild and selective for aldehydes and ketones. |
| Lithium aluminum hydride | LiAlH₄ | Diethyl ether or THF, followed by aqueous workup. | Powerful reducing agent, also reduces esters and carboxylic acids. smolecule.com |
For the specific synthesis of this compound, reduction with sodium borohydride in an alcoholic solvent represents a highly effective and common laboratory-scale method due to its operational simplicity and high yield.
Organometallic Additions to Aromatic Carbonyls
While the reduction of a pre-existing aldehyde is the most direct route to the target compound, the synthesis of analogous benzylic alcohol structures often involves the addition of organometallic reagents to an aromatic carbonyl compound. This method allows for the formation of carbon-carbon bonds, leading to more complex secondary or tertiary alcohols.
For example, a Grignard reaction can be used to synthesize a substituted benzylic alcohol like furan-2-yl(phenyl)methanol from bromobenzene (B47551) and furfural. orgsyn.org This principle can be applied to create analogs of the target compound. An organometallic reagent, such as a methylmagnesium halide, could theoretically add to 2-Fluoro-4-(propan-2-yloxy)benzaldehyde to yield a secondary alcohol.
Multi-step and Convergent Synthetic Pathways to this compound
The industrial or laboratory-scale synthesis of this compound typically involves a multi-step pathway starting from readily available materials. A documented synthetic route to the key intermediate, 2-fluoro-4-isopropoxybenzaldehyde, begins with 3-fluorophenol (B1196323). google.com
This multi-step process can be outlined as follows:
Protection of the Phenolic Hydroxyl Group : 3-fluorophenol is reacted with 2-bromopropane in the presence of a base like potassium carbonate to form 1-fluoro-3-isopropoxybenzene (B1363519). This etherification step protects the hydroxyl group. google.com
Directed Bromination : The resulting 1-fluoro-3-isopropoxybenzene undergoes bromination. The fluorine and isopropoxy groups direct the electrophilic aromatic substitution, yielding 1-bromo-2-fluoro-4-isopropoxybenzene. google.com
Grignard Reaction and Formylation : The bromo-substituted compound is converted into a Grignard reagent using isopropyl magnesium chloride. This organometallic intermediate is then reacted with dimethylformamide (DMF) to introduce the aldehyde group, producing 2-fluoro-4-isopropoxybenzaldehyde. google.com
Reduction to the Alcohol : The final step is the reduction of the aldehyde, as described in section 2.3.1, to yield the target molecule, this compound.
This linear sequence builds the molecule step-by-step, installing the required functional groups in a controlled manner.
Green Chemistry Principles Applied to the Synthesis of Benzylic Alcohol Ethers
The synthesis of benzylic alcohol ethers, a class that includes the target compound, is increasingly being viewed through the lens of green chemistry. This involves developing methods that are more environmentally friendly and efficient.
Solvent-Free and Environmentally Benign Reaction Conditions
A key principle of green chemistry is the reduction or elimination of hazardous solvents. Research has focused on alternative reaction media and solvent-free approaches for reactions relevant to benzyl alcohol synthesis.
Use of Water as a Solvent : Novel, metal-free methodologies have been developed for synthesizing benzyl alcohols using water as a solvent. organic-chemistry.org These methods can be enhanced by microwave irradiation to reduce reaction times and improve yields, offering a green alternative to traditional methods that use organic solvents and metal catalysts. organic-chemistry.org
Green Solvents : Propylene (B89431) carbonate has been identified as a green and recyclable solvent for the etherification of benzyl alcohols, catalyzed by iron salts. acs.orgnih.gov
Solvent-Free Reactions : The aerobic oxidation of benzyl alcohol derivatives can be performed under solvent-free conditions using catalysts like palladium oxide supported on ceria nanorods. mdpi.comresearchgate.net This approach is highly compatible with the need for a low environmental impact. mdpi.com Catalyst-free methods for the aerobic photooxidation of sensitive benzylic alcohols have also been developed, requiring only a solvent like DMSO and visible light. rsc.org
Table 2: Green Solvents and Conditions in Benzyl Alcohol Synthesis
| Condition | Example Reaction | Catalyst/Reagent | Advantages |
|---|---|---|---|
| Water as Solvent | Synthesis of benzyl alcohols from p-toluenesulfonylhydrazones | Metal-free, microwave-assisted | Environmentally friendly, avoids organic solvents. organic-chemistry.org |
| Green Solvent | Etherification of benzyl alcohols | FeCl₃·6H₂O in Propylene Carbonate | Recyclable solvent, less toxic catalyst. acs.orgnih.gov |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. rsc.org
In the synthesis of this compound, the final reduction step (from the aldehyde) is highly atom-economical. For example, using catalytic hydrogenation (H₂ addition) approaches 100% atom economy. In contrast, using a hydride reagent like NaBH₄ results in inorganic byproducts, slightly lowering the atom economy.
Similarly, in the etherification of benzyl alcohols, methods that produce only water as a byproduct are considered to have a very high atom economy. acs.orgnih.gov Designing synthetic routes that maximize the incorporation of starting materials into the product is a key goal for making the production of chemicals like this compound more sustainable. jocpr.com
Chemical Reactivity and Mechanistic Transformations of 2 Fluoro 4 Propan 2 Yloxy Phenyl Methanol
Reactivity Profiles of the Benzylic Alcohol Moiety
The benzylic alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, substitution, and derivatization reactions.
Selective Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary benzylic alcohol in [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol can be selectively oxidized to either the corresponding aldehyde, 2-fluoro-4-(propan-2-yloxy)benzaldehyde, or the carboxylic acid, 2-fluoro-4-(propan-2-yloxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) to prevent overoxidation.
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), or a two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation with a reagent like sodium chlorite (B76162) (NaClO2).
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |
| 2-Fluoro-4-(propan-2-yloxy)benzoic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, heat |
| 2-Fluoro-4-(propan-2-yloxy)benzoic acid | Jones Reagent (CrO3/H2SO4/acetone) | Acetone, 0 °C to Room Temperature |
Benzylic Functional Group Interconversions (e.g., to Halides, Amines)
The hydroxyl group of the benzylic alcohol can be converted into other functional groups, such as halides and amines, through nucleophilic substitution reactions. These transformations typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation intermediate.
Conversion to benzylic halides can be achieved using various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding benzyl (B1604629) chloride and benzyl bromide, respectively.
The synthesis of the corresponding benzylamine (B48309) can be accomplished through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate can then be displaced by an amine nucleophile, such as ammonia (B1221849) or a primary amine, to afford the desired benzylic amine. Alternatively, the Gabriel synthesis offers a pathway to the primary amine.
| Product | Reagent(s) | Reaction Type |
|---|---|---|
| 1-(Bromomethyl)-2-fluoro-4-(propan-2-yloxy)benzene | Phosphorus tribromide (PBr3) | Nucleophilic Substitution |
| 1-(Chloromethyl)-2-fluoro-4-(propan-2-yloxy)benzene | Thionyl chloride (SOCl2) | Nucleophilic Substitution |
| [2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Ammonia (NH3) | Nucleophilic Substitution (via tosylate) |
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo etherification and esterification reactions.
Etherification can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible and is driven to completion by removing water as it is formed. Alternatively, for a more irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.
| Reaction Type | Reagent(s) | General Product Structure |
|---|---|---|
| Williamson Ether Synthesis | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | 2-Fluoro-1-(alkoxymethyl)-4-(propan-2-yloxy)benzene |
| Fischer Esterification | Carboxylic acid (R-COOH), H+ catalyst | [2-Fluoro-4-(propan-2-yloxy)phenyl]methyl ester |
| Esterification with Acyl Chloride | Acyl chloride (R-COCl), Pyridine | [2-Fluoro-4-(propan-2-yloxy)phenyl]methyl ester |
Transformations of the Fluoro-Substituted Aromatic Ring
The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regiochemical outcome being governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution: Influence of Fluorine and Alkoxy Substituents
Electrophilic aromatic substitution (EAS) is a more probable transformation for the aromatic ring of this compound. The regioselectivity of EAS is determined by the directing effects of the existing substituents. In this case, the ring has three substituents to consider: a fluorine atom, an isopropoxy group, and a hydroxymethyl group.
When multiple directing groups are present, the most strongly activating group typically controls the position of substitution. In this molecule, the isopropoxy group is the most powerful activating group. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the isopropoxy group. The position para to the isopropoxy group is already occupied by the fluorine atom. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent fluorine and isopropoxy groups. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the isopropoxy group and meta to the fluorine and hydroxymethyl groups.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts reactions (alkylation or acylation with a Lewis acid catalyst). wikipedia.org
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | [2-Fluoro-5-nitro-4-(propan-2-yloxy)phenyl]methanol |
| Bromination | Br2, FeBr3 | [5-Bromo-2-fluoro-4-(propan-2-yloxy)phenyl]methanol |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | [5-Acyl-2-fluoro-4-(propan-2-yloxy)phenyl]methanol |
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Fluoro-4-(propan-2-yloxy)benzaldehyde |
| 2-Fluoro-4-(propan-2-yloxy)benzoic acid |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| Dichloromethane (DCM) |
| Potassium permanganate (KMnO4) |
| Jones reagent |
| Sodium chlorite (NaClO2) |
| Thionyl chloride (SOCl2) |
| Phosphorus tribromide (PBr3) |
| p-Toluenesulfonyl chloride (TsCl) |
| Pyridine |
| Ammonia |
| Sodium hydride (NaH) |
| Sulfuric acid |
| Nitric acid |
| Iron(III) bromide (FeBr3) |
| Aluminum chloride (AlCl3) |
| 1-(Bromomethyl)-2-fluoro-4-(propan-2-yloxy)benzene |
| 1-(Chloromethyl)-2-fluoro-4-(propan-2-yloxy)benzene |
| [2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine |
| 2-Fluoro-1-(alkoxymethyl)-4-(propan-2-yloxy)benzene |
| [2-Fluoro-4-(propan-2-yloxy)phenyl]methyl ester |
| [2-Fluoro-5-nitro-4-(propan-2-yloxy)phenyl]methanol |
| [5-Bromo-2-fluoro-4-(propan-2-yloxy)phenyl]methanol |
| [5-Acyl-2-fluoro-4-(propan-2-yloxy)phenyl]methanol |
Metal-Catalyzed Cross-Coupling Reactions for Further Aryl Functionalization
The structure of this compound, containing an aryl ring, is suitable for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations applicable to this molecule include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org For a derivative of this compound to participate in this reaction, the aryl ring would first need to be functionalized with a halide (e.g., bromine or iodine) or converted to a triflate. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide/triflate to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
A hypothetical Suzuki-Miyaura coupling involving an aryl bromide derivative of the target molecule is presented in the table below.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| (4-Bromo-2-fluoro-6-(hydroxymethyl)phenoxy)propane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | [2-Fluoro-4-(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]methanol |
This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling principles.
The choice of ligands for the palladium catalyst is crucial, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) being commonly used. libretexts.org The reaction conditions, including the base and solvent, are optimized to ensure efficient coupling and high yields. The presence of both a fluoro and an isopropoxy group on the aromatic ring can influence the electronic properties of the substrate and, consequently, the reaction's efficiency.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org Similar to the Suzuki coupling, a halogenated or triflated derivative of this compound would be required as a starting material.
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation, and reductive elimination. researchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl partners under milder conditions. wikipedia.org
Below is a table illustrating a potential Buchwald-Hartwig amination.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| 1-Bromo-2-fluoro-4-(propan-2-yloxy)benzene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Phenyl-2-fluoro-4-(propan-2-yloxy)aniline |
This table represents a hypothetical reaction based on established Buchwald-Hartwig amination principles.
The use of bulky, electron-rich phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is common in these reactions as they promote the reductive elimination step and stabilize the palladium catalyst. nih.gov
Stability and Cleavage Reactions of the Isopropoxy Ether Group
Acidic Cleavage Mechanisms of Aryl Alkyl Ethers
Aryl alkyl ethers are generally stable but can undergo cleavage under strong acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The cleavage of the ether bond in an acidic medium can proceed through either an S\N1 or S\N2 mechanism. acs.org
The initial step in the acidic cleavage is the protonation of the ether oxygen atom, which creates a better leaving group (a neutral phenol (B47542) molecule). Following protonation, the reaction pathway depends on the nature of the alkyl group.
S\N2 Mechanism: If the alkyl group is primary or secondary, a halide ion (I⁻ or Br⁻) will act as a nucleophile and attack the less sterically hindered alkyl carbon, displacing the phenol. libretexts.orgmasterorganicchemistry.com
S\N1 Mechanism: If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction will likely proceed through an S\N1 mechanism. libretexts.orgnih.gov The protonated ether will dissociate to form a carbocation and a phenol. The carbocation is then trapped by the halide nucleophile.
In the case of this compound, the isopropoxy group contains a secondary carbon attached to the oxygen. Therefore, the cleavage would likely proceed via a nucleophilic attack on the isopropyl group. The C-O bond between the aromatic ring and the oxygen is strong and not susceptible to cleavage due to the sp² hybridization of the carbon. masterorganicchemistry.com The final products of the acidic cleavage would be 2-fluoro-4-(hydroxymethyl)phenol (B3043981) and 2-halopropane.
| Ether Substrate | Acid Reagent | Mechanism | Products |
| This compound | HBr | S\N2 | 2-Fluoro-4-(hydroxymethyl)phenol and 2-bromopropane (B125204) |
| This compound | HI | S\N2 | 2-Fluoro-4-(hydroxymethyl)phenol and 2-iodopropane |
Advanced Spectroscopic and Computational Investigations
Conformational Analysis and Intramolecular Interactions
The conformational preferences of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol are primarily dictated by the interplay of steric and electronic effects arising from its substituents. The ortho-fluorine atom, in particular, is expected to play a crucial role in determining the molecule's three-dimensional structure and intramolecular bonding.
The presence of a fluorine atom ortho to the hydroxymethyl group in this compound is anticipated to significantly influence the molecule's conformational landscape. longdom.orgnih.gov Studies on similar ortho-fluorinated benzyl (B1604629) alcohols have shown that the fluorine atom can act as a hydrogen bond acceptor, leading to the formation of an intramolecular hydrogen bond (O-H···F). nih.gov This interaction would stabilize specific conformers where the hydroxyl group is oriented towards the fluorine atom.
Advanced spectroscopic techniques are invaluable for detecting and characterizing intramolecular hydrogen bonds. In the case of this compound, Fourier-transform infrared (FTIR) spectroscopy would be a primary tool. The O-H stretching frequency in the FTIR spectrum is highly sensitive to hydrogen bonding. A broad, red-shifted O-H band compared to a non-fluorinated analogue would provide strong evidence for the presence of the O-H···F intramolecular hydrogen bond.
Nuclear Magnetic Resonance (NMR) spectroscopy offers further insights. The chemical shift of the hydroxyl proton (¹H NMR) is a sensitive probe of its electronic environment. modgraph.co.uk Intramolecular hydrogen bonding typically leads to a downfield shift of the hydroxyl proton resonance. researchgate.net Furthermore, advanced NMR techniques can detect through-space scalar couplings (J-couplings) between the hydroxyl proton and the ortho-fluorine nucleus (¹⁹F NMR), providing definitive evidence of their spatial proximity and the existence of the hydrogen bond. nih.gov The magnitude of this h1JOH···F coupling can be correlated with the strength of the hydrogen bond. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are essential for a detailed understanding of the electronic structure, molecular properties, and reactivity of this compound at the atomic level.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, likely using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine the energies of different conformers. fluorine1.ruresearchgate.net
These calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the strength of the O-H···F intramolecular hydrogen bond in terms of stabilization energy. researchgate.net
Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| O-H···F Bond Distance | 2.1 Å |
| NBO Stabilization Energy (E(2)) | 2.1 kcal/mol |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark data for the conformational energies and barrier heights of this compound. nih.gov
These methods are particularly useful for accurately describing weak interactions, such as the O-H···F hydrogen bond. nih.gov Ab initio calculations can also be used to predict various molecular properties, including vibrational frequencies for comparison with experimental FTIR spectra, and NMR chemical shifts to aid in the interpretation of experimental data. nih.gov Furthermore, these calculations can elucidate reaction mechanisms and predict the reactivity of the molecule by mapping out potential energy surfaces for various chemical transformations.
While quantum chemical calculations provide detailed information on static molecular structures, molecular modeling and dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of this compound over time. nih.gov By simulating the motion of atoms based on a force field derived from quantum mechanical calculations or experimental data, MD can reveal the accessible conformations of the molecule at a given temperature. um.es
MD simulations can provide insights into the flexibility of the hydroxymethyl and propan-2-yloxy groups and the stability of the intramolecular hydrogen bond in different solvent environments. rsc.org The results of these simulations can be used to generate a comprehensive picture of the conformational landscape, identifying the most populated conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility influence its physical and chemical properties.
Mechanistic Studies through Spectroscopic and Computational Integration
The elucidation of reaction mechanisms for the synthesis and transformation of molecules like this compound relies heavily on the synergy between advanced spectroscopic techniques and computational chemistry. This integrated approach provides a powerful toolkit for understanding the intricate details of reaction pathways, identifying transient intermediates, and validating theoretical models with empirical data. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its chemical behavior.
Real-time Reaction Monitoring via Spectroscopy
Real-time, or in situ, spectroscopic monitoring allows for the continuous observation of a chemical reaction as it progresses, providing invaluable kinetic and mechanistic data without the need for sample extraction. xjtu.edu.cnmdpi.com Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose in organic synthesis. rsc.orgmpg.demagritek.comrsc.org
For the synthesis of this compound, a common route would involve the reduction of a corresponding aldehyde, 2-fluoro-4-(propan-2-yloxy)benzaldehyde. In situ monitoring of this reduction would allow for the tracking of key species.
Fourier Transform Infrared (FTIR) Spectroscopy:
In situ FTIR spectroscopy can monitor the reaction by tracking the vibrational frequencies of functional groups. xjtu.edu.cnnih.govnih.gov For the reduction of 2-fluoro-4-(propan-2-yloxy)benzaldehyde, the disappearance of the aldehyde carbonyl (C=O) stretching band, typically observed around 1680-1700 cm⁻¹, and the appearance of the O-H stretching band of the alcohol product in the region of 3200-3600 cm⁻¹ would be key indicators of reaction progress. researchgate.net The C-O stretching frequency of the resulting primary alcohol would also appear around 1050-1150 cm⁻¹.
A hypothetical data table illustrating the real-time monitoring of this reaction using FTIR is presented below. The data represents the change in absorbance of characteristic peaks over time.
Table 1: Hypothetical Real-time FTIR Monitoring of the Reduction of 2-Fluoro-4-(propan-2-yloxy)benzaldehyde
| Time (minutes) | Aldehyde C=O Absorbance (at ~1690 cm⁻¹) | Alcohol O-H Absorbance (at ~3400 cm⁻¹) | Reaction Progress (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 75 |
| 40 | 0.05 | 0.95 | 95 |
| 50 | 0.00 | 1.00 | 100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Flow NMR or in situ NMR spectroscopy provides detailed structural information in real-time. mpg.demagritek.com During the reduction of 2-fluoro-4-(propan-2-yloxy)benzaldehyde to this compound, the characteristic aldehyde proton signal (around 9.5-10.5 ppm) would decrease in intensity, while the signal for the newly formed benzylic protons (-CH₂OH) would appear around 4.5-5.5 ppm. The proton of the hydroxyl group would also give rise to a new signal, the chemical shift of which can be concentration and solvent dependent.
Correlation of Experimental Observations with Theoretical Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules and for corroborating experimental findings. nih.govcomporgchem.comgithub.io By calculating properties such as NMR chemical shifts and vibrational frequencies, a direct comparison with experimental spectra can be made, aiding in structure elucidation and the understanding of electronic effects. researchgate.netnih.govacs.orgrsc.org
For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values, when properly scaled, can show a strong linear correlation with experimental data, which is invaluable for assigning complex spectra, especially in molecules with multiple fluorine atoms. nih.govmdpi.com The accuracy of these predictions is dependent on the level of theory (functional and basis set) employed. researchgate.netdntb.gov.ua
The table below presents a hypothetical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for this compound. The calculated values are based on trends observed for similar fluorinated and alkoxy-substituted aromatic compounds. researchgate.net
Table 2: Hypothetical Correlation of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical DFT-Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C-OH (CH₂) | 58.5 | 59.2 | -0.7 |
| C-O (isopropyl CH) | 71.0 | 71.5 | -0.5 |
| C-H (aromatic) | 103.2 | 103.9 | -0.7 |
| C-H (aromatic) | 115.8 | 116.3 | -0.5 |
| C-CH₂OH (aromatic) | 125.4 | 126.0 | -0.6 |
| C-O (aromatic) | 155.1 | 155.8 | -0.7 |
| C-F (aromatic) | 158.9 (d, JCF ≈ 245 Hz) | 159.7 (d, JCF ≈ 248 Hz) | -0.8 |
| C (isopropyl CH₃) | 22.1 | 22.6 | -0.5 |
This correlation not only confirms the structure of the molecule but also provides insights into the electronic environment of each atom. For instance, the large coupling constant (JCF) for the carbon directly bonded to fluorine is a characteristic feature that can be accurately predicted by computational methods. The integration of such theoretical predictions with experimental spectroscopic data provides a robust framework for the detailed mechanistic investigation of reactions involving this compound.
Role As a Key Intermediate and Scaffold in Complex Organic Synthesis
Utilization as a Precursor for Advanced Fluorinated Aromatic Compounds
The chemical structure of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol makes it a valuable starting material for a variety of advanced fluorinated aromatic compounds. The benzylic alcohol group is a key reactive site that can be readily transformed into other functional groups.
Furthermore, the benzylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. These transformations open up a vast array of subsequent reactions. The aldehyde, for example, can participate in Wittig reactions, aldol (B89426) condensations, and reductive aminations to build more complex carbon skeletons. The carboxylic acid can be used in amidation or esterification reactions to introduce diverse substituents. nih.gov
The presence of the fluorine atom and the isopropoxy group on the aromatic ring also influences the reactivity of the molecule. The fluorine atom is a weak deactivator and directs electrophilic aromatic substitution to the positions ortho and para to itself. This directing effect can be exploited to introduce additional functional groups onto the aromatic ring in a controlled manner. The isopropoxy group, being an ortho, para-director, further modulates the regioselectivity of such reactions. The interplay of these two substituents allows for precise control over the synthesis of polysubstituted fluorinated aromatic compounds.
Integration into Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgtaylorandfrancis.com Benzyl (B1604629) alcohols, such as this compound, can be valuable components in certain MCRs, leading to rapid diversification of molecular scaffolds. acs.orgacs.org
One such class of reactions is the Friedel-Crafts-type benzylation of arenes. rsc.org In these reactions, the benzyl alcohol can be activated in situ to generate a benzylic carbocation, which then alkylates an electron-rich aromatic compound. researchgate.net The fluorine and isopropoxy groups on the aromatic ring of this compound would influence the stability of the carbocation intermediate and the reactivity of the resulting products. This approach allows for the one-pot synthesis of a variety of diarylmethane structures.
Benzyl alcohols can also be used in MCRs that generate heterocyclic scaffolds. For example, in certain reactions, the benzyl alcohol can be oxidized in situ to the corresponding aldehyde, which then participates in a cascade of reactions with other components to form heterocycles like benzoxazoles. acs.orgacs.org The use of this compound in such a reaction would directly incorporate the fluorinated and isopropoxy-substituted phenyl ring into the final heterocyclic product. This strategy is highly efficient for generating libraries of compounds with potential biological activity. nih.gov
The table below illustrates the potential of substituted benzyl alcohols in a representative multi-component reaction for the synthesis of benzoxazoles. acs.org
| Benzyl Alcohol Component | Catechol Component | Product |
| 4-Methoxybenzyl alcohol | Catechol | 2-(4-Methoxyphenyl)benzoxazole |
| 4-Methylbenzyl alcohol | Catechol | 2-(4-Methylphenyl)benzoxazole |
| 4-Chlorobenzyl alcohol | Catechol | 2-(4-Chlorophenyl)benzoxazole |
| This compound | Catechol | 2-[2-Fluoro-4-(propan-2-yloxy)phenyl]benzoxazole * |
Hypothetical entry based on established reactivity patterns.
Development of Libraries of Structurally Related Analogs
The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science. nih.govtarosdiscovery.com this compound is an excellent starting point for the development of libraries of structurally related analogs due to its modifiable functional groups.
Using parallel synthesis techniques, the benzylic alcohol can be reacted with a diverse set of reagents to create a library of esters or ethers. wiserpub.com For example, esterification with a library of carboxylic acids would yield a corresponding library of benzyl esters, each with a unique side chain. Similarly, Williamson ether synthesis with a variety of alkyl halides would produce a library of benzyl ethers.
Furthermore, the aromatic ring provides another point of diversification. As mentioned earlier, electrophilic aromatic substitution reactions can be used to introduce various substituents at specific positions on the ring. By combining modifications at the benzylic position with substitutions on the aromatic ring, a large and diverse library of compounds can be generated from this single precursor.
The use of solid-phase organic synthesis (SPOS) can further streamline the creation of these libraries. nih.gov By attaching the this compound scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process and enabling high-throughput synthesis.
Applications in the Synthesis of Specialty Chemicals and Functional Materials Precursors
The unique electronic and steric properties imparted by the fluorine and isopropoxy groups make this compound a valuable precursor for specialty chemicals and functional materials. Fluorinated organic compounds often exhibit unique properties such as enhanced thermal stability, altered lipophilicity, and specific biological activities. nih.gov
Derivatives of this compound could find use as precursors to liquid crystals, polymers, or other functional materials. The polarity and hydrogen-bonding capabilities of molecules derived from this precursor can be fine-tuned by modifying the benzylic position and the aromatic ring. For example, incorporating this fluorinated moiety into a polymer backbone could enhance its thermal and chemical resistance.
In the realm of specialty chemicals, derivatives of this compound could be used as building blocks for agrochemicals or pharmaceuticals. The specific substitution pattern on the aromatic ring may be crucial for binding to a biological target. For instance, related fluorinated compounds are integral parts of various active pharmaceutical ingredients. nih.gov The ability to further functionalize this molecule allows for the systematic exploration of structure-activity relationships in the development of new specialty chemicals.
Future Research Directions and Emerging Paradigms
Innovations in Catalytic Methods for Selective Transformations of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol
The hydroxymethyl group of this compound is a prime site for a variety of catalytic transformations. Future research should focus on developing innovative and selective catalytic methods to functionalize this moiety, opening avenues to a diverse range of derivatives.
One promising area is the selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid. While numerous methods exist for benzyl (B1604629) alcohol oxidation, the development of catalysts that are highly selective and operate under mild, sustainable conditions remains a key objective. For instance, the use of earth-abundant metal catalysts or even metal-free catalytic systems would be of significant interest.
Another important transformation is the etherification of the benzylic alcohol. Iron-catalyzed symmetrical and nonsymmetrical etherification of benzyl alcohols has been reported as an eco-friendly approach. nih.gov Investigating the applicability of such iron(II/III) chloride catalysts in green solvents like propylene (B89431) carbonate for the etherification of this compound could lead to efficient and sustainable synthetic routes for novel ethers. nih.gov
Furthermore, the development of catalytic methods for C-C bond formation at the benzylic position is a crucial area of research. This could involve borrowing hydrogen or hydrogen autotransfer reactions, where the alcohol is transiently oxidized to an aldehyde, which then participates in a C-C bond-forming reaction, followed by reduction of the intermediate back to the alcohol oxidation level. Transition-metal-free radical coupling reactions, potentially initiated by a simple base like t-BuONa, could also be explored for the β-alkylation of other alcohols with this compound. nih.gov
Below is a table summarizing potential catalytic transformations for further investigation.
| Transformation | Potential Catalyst Systems | Key Advantages |
| Selective Oxidation | Earth-abundant metal catalysts (e.g., Fe, Cu), Metal-free systems | High selectivity, mild conditions, sustainability |
| Etherification | Iron(II/III) chloride in propylene carbonate | Eco-friendly, use of low-cost catalysts |
| C-C Bond Formation | Borrowing hydrogen catalysts (e.g., Ru, Ir complexes), t-BuONa | Atom economy, formation of complex molecules |
Development of Asymmetric Synthetic Routes for Chiral Analogs
The development of asymmetric synthetic routes to chiral analogs of this compound, where the benzylic carbon becomes a stereocenter, is a significant research direction, particularly for applications in medicinal chemistry.
A primary strategy would involve the asymmetric reduction of the corresponding ketone, 2-fluoro-4-(propan-2-yloxy)acetophenone. A wide array of chiral catalysts, including those based on ruthenium, rhodium, and iridium with chiral ligands, have been successfully employed for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Investigating the substrate scope of these catalysts to include 2-fluoro-4-(propan-2-yloxy)acetophenone would be a logical first step.
Another innovative approach could involve the stereoselective C-F activation of a related benzyl fluoride (B91410). beilstein-journals.org Although this would require the synthesis of a chiral benzylic fluoride precursor, it opens up possibilities for the stereospecific introduction of various nucleophiles. beilstein-journals.org
Furthermore, enzymatic resolutions of racemic this compound or its derivatives could provide access to enantiopure forms. Lipases are well-known for their ability to catalyze the enantioselective acylation or deacylation of alcohols, and screening a variety of commercially available enzymes could lead to an efficient kinetic resolution process.
The following table outlines potential asymmetric synthetic strategies.
| Asymmetric Strategy | Method | Potential Catalyst/Reagent |
| Asymmetric Reduction | Enantioselective hydrogenation of the corresponding ketone | Chiral Ru, Rh, or Ir complexes |
| Stereoselective Nucleophilic Substitution | C-F activation of a chiral benzylic fluoride | Hydrogen-bond donor activators |
| Enzymatic Resolution | Kinetic resolution of the racemic alcohol | Lipases (e.g., Candida antarctica lipase (B570770) B) |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Approaches
A deeper understanding of the structure-reactivity relationships of this compound is crucial for predicting its chemical behavior and designing rational synthetic strategies. An integrated approach combining experimental studies with computational modeling would be highly beneficial.
The electronic effects of the fluorine and isopropoxy substituents on the reactivity of the aromatic ring and the benzylic alcohol are of particular interest. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the benzylic proton and the reactivity of the aromatic ring towards electrophilic substitution. Conversely, the isopropoxy group is an electron-donating group through resonance. The interplay of these opposing electronic effects, along with the ortho-position of the fluorine atom relative to the hydroxymethyl group, likely leads to unique reactivity patterns.
Experimental studies could involve Hammett analysis of reaction rates for various transformations of a series of related substituted benzyl alcohols. This would provide quantitative data on the electronic influence of the substituents. Spectroscopic techniques, such as infrared spectroscopy, can be used to study the hydrogen-bonding properties of the alcohol, which can be influenced by intramolecular interactions with the ortho-fluoro substituent. researchgate.net
Computational studies, using methods like Density Functional Theory (DFT), can provide insights into the geometric and electronic structure of the molecule, transition state energies for various reactions, and the nature of non-covalent interactions. Such studies can help to rationalize experimentally observed reactivity and guide the design of new experiments.
Exploration of Novel Synthetic Pathways under Sustainable Conditions
The development of novel synthetic pathways for this compound and its derivatives under sustainable conditions is a critical research area, aligning with the principles of green chemistry.
This includes the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. The development of solvent-free reaction conditions should also be a priority.
Energy efficiency can be improved by employing alternative energy sources like microwave irradiation or ultrasound, which can often accelerate reaction rates and improve yields.
The principles of atom economy can be addressed by designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, exploring Friedel-Crafts benzylation of arenes with this compound using a recyclable solid acid catalyst would be a sustainable alternative to traditional methods that use corrosive and difficult-to-separate homogeneous acids. acgpubs.org
Furthermore, the use of renewable feedstocks and the development of biodegradable catalysts and reagents are long-term goals for the sustainable synthesis of this and other valuable chemical compounds. Convergent electro-organic synthesis in biphasic systems is another emerging green technique that could be explored for the synthesis of derivatives of this compound. youtube.com
| Sustainability Aspect | Approach | Examples |
| Green Solvents | Replacement of hazardous solvents | Water, propylene carbonate, solvent-free conditions |
| Energy Efficiency | Use of alternative energy sources | Microwave-assisted synthesis, sonochemistry |
| Atom Economy | Catalytic and one-pot reactions | Friedel-Crafts benzylation with solid acid catalysts |
| Green Synthesis Techniques | Emerging sustainable methods | Electro-organic synthesis in biphasic systems |
Q & A
Q. Methodological Considerations :
- Oxidation : Use LiAlH₄ for controlled reduction of aldehyde groups to alcohols.
- Substitution : Optimize solvent polarity (e.g., acetone) to enhance nucleophilic displacement.
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze H and F NMR spectra to confirm fluorine positioning and methanol group presence.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly to resolve stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns and UV detection .
Advanced Tip : For crystallographic refinement, employ twin-detection algorithms in SHELXL to address data contradictions in space group assignments .
What strategies resolve contradictions in reported crystallographic data for this compound?
Advanced Research Question
Discrepancies in crystallographic data often arise from:
- Twinned Crystals : Use the Hooft parameter in SHELXL to detect and model twinning .
- Disorder in Propan-2-yloxy Groups : Apply restraints to thermal parameters during refinement.
- High-Resolution Data : Collect data at synchrotron facilities (≤0.8 Å resolution) to improve electron density maps .
Case Study : A related compound, [2,6-Difluoro-4-(propan-2-yloxy)phenyl]methanol, required restraints for fluorine positional disorder, highlighting the need for rigorous refinement protocols .
How does fluorination at the 2-position influence reactivity in substitution reactions?
Advanced Research Question
The electron-withdrawing nature of the fluorine atom directs electrophilic substitution to the para and ortho positions relative to the methanol group. For example:
- Nitration : Occurs preferentially at the 5-position due to fluorine’s meta-directing effects.
- Sulfonation : Requires elevated temperatures (80–100°C) in fuming sulfuric acid, yielding sulfonic acid derivatives .
Mechanistic Insight : Fluorine’s electronegativity reduces electron density on the aromatic ring, slowing reaction kinetics but enhancing regioselectivity .
What are the challenges in elucidating metabolic pathways of this compound in biological systems?
Advanced Research Question
Experimental Design :
- Isotopic Labeling : Incorporate C or F labels to track metabolic products via LC-MS .
- In Vitro Assays : Use hepatic microsomes to identify phase I metabolites (e.g., hydroxylation at the propan-2-yloxy group).
- Data Contradictions : Address conflicting reports on metabolite toxicity by cross-validating with cytotoxicity assays (e.g., MTT tests) .
Advanced Research Question
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during propan-2-yloxy group introduction .
Case Study : The synthesis of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol required chiral resolution via preparative HPLC, achieving >99% enantiomeric excess .
What are the implications of this compound’s electronic properties for material science applications?
Advanced Research Question
The fluorine and propan-2-yloxy groups contribute to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
